molecular formula C12H14FNO B1345035 1-(2-Fluorophenyl)cyclopentane-1-carboxamide CAS No. 1090385-94-6

1-(2-Fluorophenyl)cyclopentane-1-carboxamide

Cat. No. B1345035
M. Wt: 207.24 g/mol
InChI Key: XPZWKOXDEOJMPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopentane carboxamide derivatives has been explored in various studies. For instance, the synthesis of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides was achieved through Stille, Sonogashira, and Suzuki couplings, which are pivotal in constructing the cyclopentene carboxamide framework . Similarly, the synthesis of fluorine-18 labeled cyclopentane carboxylic acids was reported, which involved radiochemical processes yielding compounds with high radiochemical purity . Another study reported the synthesis of a cyclopentane derivative by a multi-step process involving nucleophilic substitution and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of cyclopentane carboxamide derivatives has been characterized using various spectroscopic techniques. For example, the structure of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, and further analyzed by X-ray diffraction and DFT studies . These techniques are essential for confirming the molecular structure and understanding the electronic properties of such compounds.

Chemical Reactions Analysis

The reactivity of cyclopentane carboxamide derivatives has been explored in the context of bio-isosteric replacements and cyclization reactions. Cyclopentane-1,2-dione was evaluated as a bio-isostere for the carboxylic acid functional group, with derivatives synthesized and tested as TP receptor antagonists . Additionally, an iron-promoted tandem carboxamidation and cyclization reaction was developed for the synthesis of phenanthridine-6-carboxamides, demonstrating the versatility of cyclopentane carboxamides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane carboxamide derivatives are influenced by their molecular structure. The study of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide using DFT revealed insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . The radiolabeled cyclopentane carboxylic acids showed properties such as permeability across the blood-brain barrier and low bladder accumulation, which are significant for their application as PET imaging agents .

Scientific Research Applications

  • Pharmaceutical Research

    • “1-(2-Fluorophenyl)cyclopentane-1-carboxamide” is a chemical compound that could be used in pharmaceutical research . It’s related to the family of cyclopentane carboxamides, which are often used as building blocks in the synthesis of various pharmaceuticals .
    • The methods of application or experimental procedures would depend on the specific research context. In general, these compounds can be synthesized and then tested for their biological activity using various in vitro and in vivo models .
    • The results or outcomes obtained would also depend on the specific research context. For example, the compound could be evaluated for its potential therapeutic effects, its toxicity, its pharmacokinetics, and so on .
  • Synthesis of Spirocyclopentanes

    • “1-(2-Fluorophenyl)cyclopentane-1-carboxamide” could potentially be used in the synthesis of spirocyclopentanes . Spirocyclopentanes are a type of chemical compound that have a cyclopentane ring and another cyclic structure connected at one carbon atom .
    • The methods of application or experimental procedures would involve chemical reactions to form the spirocyclopentane structure. This could involve a (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides .
    • The results or outcomes obtained would be the successful synthesis of the spirocyclopentane compounds, which could then be characterized and tested for their properties .

properties

IUPAC Name

1-(2-fluorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWKOXDEOJMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649733
Record name 1-(2-Fluorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)cyclopentane-1-carboxamide

CAS RN

1090385-94-6
Record name 1-(2-Fluorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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